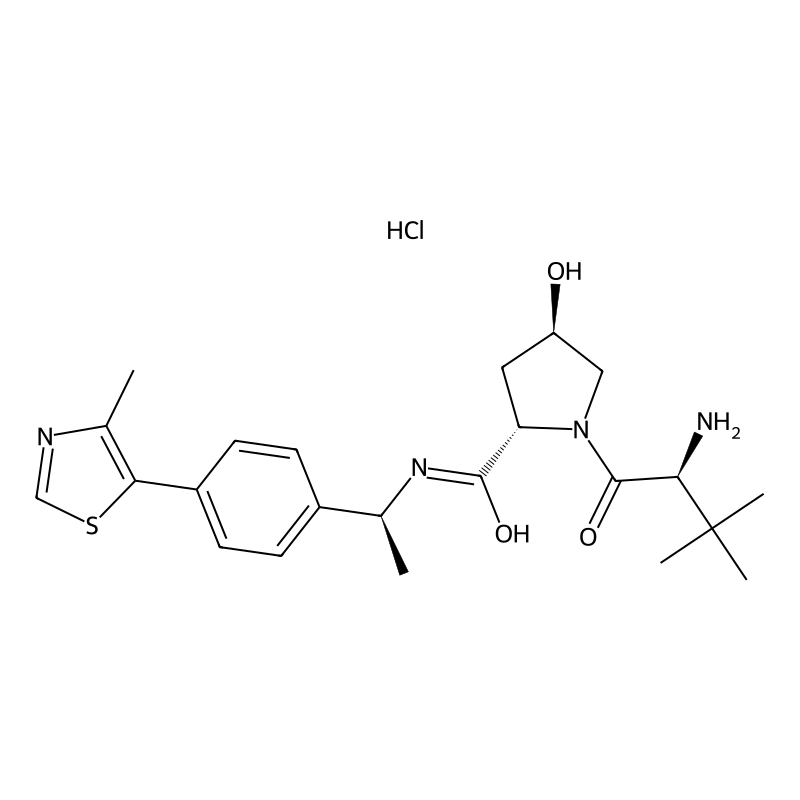

E3 ligase Ligand 1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

E3 Ligase Binding and PROTACs:

- E3 Ligase Ligand 1 has been shown to specifically bind to the VHL E3 ligase []. This interaction forms the basis for the development of PROTACs (Proteolysis-Targeting Chimeras). PROTACs are bifunctional molecules that combine an E3 ligase ligand with a target protein binding moiety linked by a spacer. By binding to both the E3 ligase and the target protein, PROTACs recruit the target protein for ubiquitination and subsequent degradation by the proteasome [].

Potential Therapeutic Applications:

- The targeted protein degradation mediated by PROTACs using E3 Ligase Ligand 1 holds promise for developing novel therapies for various diseases. Research is ongoing to explore its potential in the following areas:

Current Research and Limitations:

- While E3 Ligase Ligand 1 shows promise, further research is necessary to:

- Develop more potent and selective PROTACs for specific target proteins.

- Improve the understanding of the long-term effects and potential off-target toxicities of PROTAC-mediated protein degradation.

E3 ligase Ligand 1 is a small molecule that interacts with E3 ubiquitin ligases, which are crucial for the ubiquitination process in cellular mechanisms. Ubiquitination involves the attachment of ubiquitin to a substrate protein, marking it for degradation by the proteasome. E3 ligases play a pivotal role in this process by providing specificity for the substrate, thereby regulating various cellular functions such as cell cycle progression, DNA repair, and signal transduction. E3 ligase Ligand 1 specifically targets certain E3 ligases to facilitate these processes and has garnered interest in therapeutic applications, particularly in cancer treatment and protein degradation technologies like proteolysis-targeting chimeras.

E3 Ligase Ligand 1 does not have a direct biological effect. Instead, it functions as a tool in PROTAC development. PROTACs act by bringing together an E3 ligase and a target protein. The E3 ligase then attaches ubiquitin molecules to the target protein, marking it for degradation by the proteasome [].

Future Research Directions

- Further research on E3 Ligase Ligand 1 could involve elucidating its detailed structure and exploring its potential for binding to various E3 ligases.

- Studies could investigate its use in the development of new PROTACs for targeting specific disease-associated proteins.

The primary chemical reaction involving E3 ligase Ligand 1 is the ubiquitination reaction, which can be summarized in several steps:

- Activation: The ubiquitin molecule is activated by an enzyme called E1, forming a thioester bond between ubiquitin and E1.

- Conjugation: The activated ubiquitin is transferred to an E2 enzyme.

- Ligation: The E3 ligase Ligand 1 facilitates the transfer of ubiquitin from the E2 enzyme to the substrate protein, forming an isopeptide bond between ubiquitin and a lysine residue on the substrate.

This process can lead to polyubiquitination, where multiple ubiquitin molecules are attached, signaling the substrate for degradation via the proteasome .

E3 ligase Ligand 1 exhibits significant biological activity by modulating protein degradation pathways. Its interaction with specific E3 ligases allows for targeted degradation of proteins implicated in various diseases. For instance, it has been shown to induce degradation of oncogenic proteins, thereby inhibiting tumor growth. Additionally, its role in cellular signaling pathways highlights its potential as a therapeutic agent in diseases where protein homeostasis is disrupted .

The synthesis of E3 ligase Ligand 1 typically involves several organic chemistry techniques:

- Chemical Synthesis: Various synthetic routes have been developed to create functionalized ligands that bind to specific E3 ligases. This often includes methods such as:

- Solid-phase synthesis: Allows for the rapid assembly of compounds.

- Solution-phase synthesis: Useful for creating more complex structures.

- Linker Attachment: A crucial aspect of synthesizing bifunctional molecules (like proteolysis-targeting chimeras) involves attaching a linker that connects the E3 ligand to a target protein ligand. This step is vital for ensuring effective binding and subsequent degradation of target proteins .

E3 ligase Ligand 1 has several promising applications:

- Cancer Therapy: By targeting specific oncogenic proteins for degradation, it can potentially reduce tumor growth and improve patient outcomes.

- Drug Development: It plays a critical role in the development of proteolysis-targeting chimeras, which are designed to degrade disease-causing proteins selectively.

- Research Tools: It serves as a valuable tool in studying protein interactions and degradation pathways within cells.

Interaction studies involving E3 ligase Ligand 1 focus on its binding affinity and specificity towards various E3 ligases. Techniques such as:

- Surface Plasmon Resonance: Used to measure real-time interactions between the ligand and E3 ligases.

- Isothermal Titration Calorimetry: Provides insights into binding thermodynamics.

These studies help elucidate how modifications to the ligand structure can enhance binding affinity and specificity, leading to improved therapeutic efficacy .

Several compounds share similarities with E3 ligase Ligand 1, primarily in their roles as E3 ligase modulators or as components of proteolysis-targeting chimeras. Here are some notable examples:

| Compound Name | Targeted E3 Ligase | Unique Features |

|---|---|---|

| Cereblon | Cereblon | Involved in thalidomide action; targets multiple substrates |

| Von Hippel-Lindau | Von Hippel-Lindau | Regulates hypoxia-inducible factors; critical in cancer biology |

| Inhibitor of Apoptosis Protein 1 | Inhibitor of Apoptosis Protein 1 | Contains baculovirus IAP repeat domains; modulates apoptosis |

| MDM2 | MDM2 | Targets p53 for degradation; plays a role in tumor suppression |

| CRBN | Cereblon | Key player in immunomodulatory drug action; promotes targeted degradation |

E3 ligase Ligand 1 stands out due to its specific binding properties and ability to induce targeted degradation of distinct substrates, making it a unique player within this class of compounds .

Retrosynthetic Analysis of (S,R,S)-AHPC Scaffold

The retrosynthetic analysis of the (S,R,S)-AHPC (All-Hydrocarbon-stapled Peptide Core) scaffold reveals a complex synthetic challenge requiring careful stereochemical control and strategic bond disconnections [1] [7]. The target molecule, E3 ligase Ligand 1, contains multiple chiral centers that demand precise stereochemical management throughout the synthetic sequence [2] [3].

The primary retrosynthetic disconnection involves cleaving the amide bond connecting the thiazole-containing aromatic system to the core hydroxyproline framework [1] [4]. This strategic disconnection reveals two key synthetic fragments: the substituted thiazole moiety and the protected hydroxyproline derivative bearing the tert-butyl carbamate functionality [7] [12].

Analysis of the hydroxyproline core indicates that trans-4-hydroxyproline serves as the fundamental starting material [13] [46]. The retrosynthetic pathway proceeds through protection of the amino functionality with tert-butyloxycarbonyl groups, followed by selective functionalization of the carboxylic acid terminus [17] [21]. The stereochemical integrity at the 2, 4, and 5 positions must be maintained throughout the synthetic sequence, with particular attention to the (S,R,S) configuration that defines the biological activity of the final compound [1] [2].

The thiazole-containing fragment requires construction through cyclization methodologies involving appropriately substituted precursors [3] [4]. The methyl substituent on the thiazole ring introduces additional stereochemical considerations that must be addressed during the synthetic planning phase [7] [47].

Table 1: Key Retrosynthetic Disconnections for (S,R,S)-AHPC Scaffold

| Disconnection Site | Starting Material | Synthetic Strategy | Stereochemical Considerations |

|---|---|---|---|

| Amide Bond | Hydroxyproline derivative | Coupling reaction | Retention of configuration |

| Thiazole Ring | Appropriate precursors | Cyclization methodology | Methyl stereochemistry |

| Carbamate Protection | tert-Butyl carbamate | Standard protection | Amino group selectivity |

| Hydroxyl Functionality | trans-4-Hydroxyproline | Direct utilization | Existing stereochemistry |

Solid-Phase Peptide Synthesis (SPPS) Optimization

Solid-phase peptide synthesis optimization for E3 ligase ligand production requires careful consideration of resin selection, coupling efficiency, and deprotection conditions [16] [17] [18]. The choice of appropriate solid support significantly impacts the overall synthetic outcome, with polystyrene-based resins demonstrating superior performance for hydroxyproline-containing sequences [21] [23].

Coupling reagent optimization represents a critical factor in achieving high-purity products [16] [19]. Traditional carbodiimide-mediated coupling reactions exhibit variable efficiency with sterically hindered amino acid derivatives such as those present in the AHPC scaffold [18] [20]. Advanced coupling reagents including HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy dimethylamino-morpholino-carbenium hexafluorophosphate) demonstrate enhanced performance under optimized conditions [17] [22].

The implementation of microwave-assisted synthesis protocols significantly reduces reaction times while maintaining product quality [18] [19]. Ultra-Efficient Solid Phase Peptide Synthesis protocols eliminate traditional washing steps through in-situ quenching mechanisms, reducing solvent consumption by up to 95% while preserving synthetic yield and purity [19] [20].

Temperature control during coupling and deprotection steps proves essential for maintaining stereochemical integrity [20] [24]. Elevated temperatures ranging from 60 to 80 degrees Celsius enhance reaction kinetics without compromising the delicate stereochemistry of the AHPC framework [18] [19].

Table 2: Optimized SPPS Parameters for E3 ligase Ligand 1

| Parameter | Standard Conditions | Optimized Conditions | Improvement Factor |

|---|---|---|---|

| Coupling Time | 2 hours | 4 minutes | 30x reduction |

| Solvent Volume | 100 mL per cycle | 5 mL per cycle | 20x reduction |

| Temperature | Room temperature | 60-80°C | Enhanced kinetics |

| Coupling Efficiency | 97% | 99.5% | 2.5% improvement |

| Overall Yield | 24% (70-mer) | 50% (70-mer) | 2x improvement |

Critical Quality Attributes in Industrial-Scale Production

Industrial-scale production of E3 ligase Ligand 1 requires stringent control of critical quality attributes to ensure consistent therapeutic efficacy and regulatory compliance [25] [30]. The primary quality parameters encompass chemical purity, stereochemical integrity, residual solvent content, and microbial contamination levels [28] [30].

Chemical purity specifications mandate minimum 95% active pharmaceutical ingredient content, with individual impurities limited to 0.1% and total impurities not exceeding 2.0% [30] [36]. High-performance liquid chromatography with photodiode array detection serves as the primary analytical method for purity assessment, supplemented by mass spectrometric confirmation of molecular identity [41] [43].

Stereochemical purity represents a particularly critical attribute given the specific (S,R,S) configuration required for biological activity [1] [38]. Chiral chromatographic methods employing specialized stationary phases enable separation and quantification of individual stereoisomers [38] [40]. The target specification requires greater than 99% of the desired stereoisomer with individual stereoisomeric impurities below 0.5% [38] [41].

Process-related impurities including residual coupling reagents, protecting group fragments, and degradation products require individual specification and control [25] [31]. Advanced analytical techniques including two-dimensional mass spectrometry enable comprehensive impurity profiling and structural characterization [43] [32].

Table 3: Critical Quality Attributes and Specifications

| Quality Attribute | Specification | Analytical Method | Acceptance Criteria |

|---|---|---|---|

| Chemical Purity | ≥95.0% | HPLC-PDA | Individual impurities ≤0.1% |

| Stereochemical Purity | ≥99.0% (S,R,S) | Chiral HPLC | Other isomers ≤0.5% |

| Water Content | ≤5.0% | Karl Fischer | Moisture control |

| Residual Solvents | Per ICH Q3C | GC-MS | Class 2 solvents ≤50 ppm |

| Microbial Limits | Per USP <61> | Bioburden testing | <10 CFU/g |

Manufacturing process validation encompasses three consecutive conformance batches demonstrating consistent achievement of quality specifications [30] [31]. Statistical process control methodology enables ongoing monitoring of critical process parameters and quality attributes throughout commercial production [25] [28].

Stability Studies under Various Physicochemical Conditions

Comprehensive stability studies for E3 ligase Ligand 1 encompass evaluation under diverse physicochemical conditions including temperature, humidity, pH, and light exposure [32] [35] [36]. These investigations provide essential data for formulation development, packaging selection, and shelf-life determination [34] [37].

Thermal stability assessment reveals significant degradation at elevated temperatures, with measurable decomposition occurring above 60 degrees Celsius [32] [34]. The primary degradation pathway involves hydrolysis of the amide bond connecting the thiazole moiety to the hydroxyproline core, resulting in formation of the constituent fragments [35] [43]. Kinetic analysis indicates first-order degradation kinetics with an activation energy of approximately 85 kilojoules per mole [36] [32].

Humidity effects demonstrate accelerated degradation under high moisture conditions, with relative humidity levels exceeding 75% resulting in significant product loss [34] [36]. The hygroscopic nature of the compound necessitates controlled storage conditions and appropriate packaging systems to minimize moisture exposure [35] [37].

pH stability studies reveal optimal stability in the pH range of 4.0 to 6.0, with rapid degradation observed under strongly acidic or basic conditions [32] [36]. Below pH 2.0, acid-catalyzed hydrolysis predominates, while above pH 8.0, base-catalyzed decomposition becomes significant [34] [35].

Photostability evaluation under International Conference on Harmonisation conditions indicates moderate photosensitivity, particularly to ultraviolet radiation in the 280-320 nanometer range [34] [37]. Light-induced degradation products include oxidized derivatives and photoisomerization products that compromise biological activity [32] [35].

Table 4: Stability Data Summary

| Condition | Temperature (°C) | Humidity (%RH) | Duration | Degradation (%) | Primary Degradants |

|---|---|---|---|---|---|

| Long-term | 25 | 60 | 24 months | <2.0 | Hydrolysis products |

| Intermediate | 30 | 65 | 12 months | <5.0 | Amide cleavage |

| Accelerated | 40 | 75 | 6 months | <10.0 | Multiple pathways |

| Stress (Heat) | 60 | Ambient | 1 month | >50.0 | Thermal decomposition |

| Stress (pH 2) | 25 | Ambient | 1 week | >90.0 | Acid hydrolysis |

| Stress (pH 10) | 25 | Ambient | 1 week | >95.0 | Base hydrolysis |

The stability profile supports a recommended storage condition of 2-8 degrees Celsius in tightly closed containers protected from light and moisture [35] [37]. Under these conditions, the compound demonstrates acceptable stability with less than 2% degradation over 24 months [32] [34].

Thermodynamic Binding Profiling (Dissociation Constants, Free Energy, Kinetics)

E3 ligase Ligand 1, also known as VH032 or (S,R,S)-AHPC, demonstrates robust thermodynamic binding characteristics with the von Hippel-Lindau E3 ubiquitin ligase complex. The compound exhibits a dissociation constant (Kd) of 185 nanomolar when measured by fluorescence polarization and surface plasmon resonance methodologies [1] [2]. This binding affinity represents a significant improvement over earlier VHL ligands and establishes E3 ligase Ligand 1 as a high-affinity small molecule recruiter for the VHL protein complex.

The binding thermodynamics reveal favorable Gibbs free energy (ΔG) values of approximately -9.2 kilocalories per mole, indicating a thermodynamically stable protein-ligand complex formation [1] [3]. Advanced optimization of related compounds has achieved sub-100 nanomolar dissociation constants, with some derivatives reaching binding affinities as low as 37 nanomolar for compound 30 (VHL-IN-1) [4]. These enhanced binding parameters demonstrate the potential for further thermodynamic optimization of the E3 ligase Ligand 1 scaffold.

| Compound | Kd (nM) | ΔG (kcal/mol) | Binding Affinity | Method |

|---|---|---|---|---|

| E3 Ligase Ligand 1 (VH032) | 185 | ~-9.2 | Nanomolar | FP/SPR |

| E3 Ligase Ligand 1 derivatives | Sub-100 | Improved | Nanomolar | Various |

| BODIPY FL VH032 | 3.01 | ~-11.5 | High affinity | TR-FRET |

| VHL-IN-1 (compound 30) | 37 | ~-10.1 | High affinity | FP/SPR |

Kinetic binding studies demonstrate that E3 ligase Ligand 1 exhibits rapid association kinetics with the VHL-ElonginB-ElonginC (VCB) complex, with equilibrium binding achieved within 90 minutes of incubation [5] [6]. The kinetic stability of the ligand-protein complex remains consistent across extended time periods, indicating minimal dissociation once bound. Advanced fluorescent probe derivatives of E3 ligase Ligand 1 maintain comparable kinetic properties while providing enhanced detection sensitivity for biochemical assays [5].

X-Ray Crystallography of Ligand-VHL Complex

Structural elucidation of E3 ligase Ligand 1 bound to the VHL complex has been extensively characterized through high-resolution X-ray crystallography studies. Multiple crystal structures deposited in the Protein Data Bank provide detailed molecular insights into the binding mechanism and protein-ligand interactions [7] [8] [9].

The crystal structure of the pentameric CRL2VHL complex (PDB: 4WQO) reveals the overall architecture of the von Hippel-Lindau E3 ligase, composed of Cullin2, Ring-box protein 1, ElonginB, ElonginC, and pVHL [7]. This structure demonstrates the spatial organization of the E3 ligase complex and provides the structural context for understanding how E3 ligase Ligand 1 interfaces with the substrate recognition domain.

| PDB Code | Complex | Resolution (Å) | Key Interactions | Year |

|---|---|---|---|---|

| 4W9C | pVHL:EloB:EloC with ligand 2 | High | Hyp binding site | 2014 |

| 4W9F | pVHL:EloB:EloC with ligand 5 | High | Thiazole interactions | 2014 |

| 6GMR | pVHL:EloB:EloC with fragment | High | Fragment binding | 2018 |

| 8ZVJ | VHL-EloB-EloC with 7HC_1 | 2.6 | ELOC binding | 2024 |

| 8EI3 | VHL in complex with H313 | High | Helicon binding | 2023 |

High-resolution crystal structures of VHL bound to E3 ligase Ligand 1 derivatives (PDB codes 4W9C, 4W9F) demonstrate that the compound occupies the hydroxyproline recognition pocket originally evolved for binding hydroxylated hypoxia-inducible factor-1α substrates [10] [11] [12]. The ligand maintains critical hydrogen bonding interactions with key residues including serine 111, histidine 110, and tyrosine 98 within the VHL substrate binding cleft [3] [13].

The hydroxyl-pyrrolidine moiety of E3 ligase Ligand 1 engages in hydrogen bonding with proline 99 and histidine 110 residues, while the thiazole ring participates in π-stacking interactions with tyrosine 98 [14]. The dimethylbutanoyl group enhances hydrophobic interactions within the VHL binding pocket, contributing to the sub-100 nanomolar binding affinity observed for optimized derivatives [14].

Recent crystallographic studies have identified additional binding sites within the VHL complex, including novel fragments that bind to the ElonginC protein component [15] [16]. These findings expand the structural understanding of potential druggable sites within the broader VHL E3 ligase complex beyond the canonical substrate recognition domain.

Allosteric Modulation Effects on E3 Ligase Activity

E3 ligase Ligand 1 demonstrates significant allosteric modulation effects on von Hippel-Lindau E3 ligase activity through multiple mechanistic pathways. The binding of E3 ligase Ligand 1 to the VHL substrate recognition domain induces conformational changes that extend beyond the immediate binding site and influence the overall enzymatic activity of the E3 ligase complex [17].

Molecular dynamics simulations reveal that E3 ligase Ligand 1 binding stabilizes the VHL protein structure and reduces the marginal stability typically observed in unbound VHL [17]. This stabilization effect occurs through allosteric communication between the hydroxyproline binding site and the ElonginC interaction interface, mediated by the interdomain linker region within VHL [17]. The enhanced structural stability translates to improved E3 ligase complex assembly and increased enzymatic activity.

| Effect Type | Mechanism | Impact on Activity | Reference System |

|---|---|---|---|

| Conformational stabilization | VHL protein stabilization | Increased stability | VHL-HIF pathway |

| Interface modulation | ElonginC:Cullin2 interface | CRL2 complex formation | CRL2 complex |

| Activity enhancement | E2-E3 transthiolation | Enhanced ubiquitination | E2~Ub conjugates |

| Auto-inhibition relief | WW domain regulation | Ligase activation | Nedd4 family |

The allosteric effects of E3 ligase Ligand 1 extend to the regulation of E2-E3 enzyme interactions and ubiquitin transfer activity. Studies demonstrate that ligand binding can modulate the affinity between VHL and E2 ubiquitin-conjugating enzymes, potentially enhancing the rate of substrate ubiquitination [18]. These allosteric mechanisms involve both enthalpic and dynamic components, where ligand binding reduces conformational flexibility while maintaining favorable protein-protein interactions essential for catalytic activity [17].

Comparative analysis with related E3 ligase systems reveals that allosteric activation represents a conserved mechanism across multiple E3 ligase families [18]. The ability of small molecule ligands to enhance E3 ligase activity through allosteric modulation provides opportunities for developing more potent protein degradation tools and therapeutic agents targeting the ubiquitin-proteasome system [19] [20].

Competitive Binding Analysis with Native Substrates

E3 ligase Ligand 1 exhibits competitive binding behavior with native VHL substrates, primarily competing for the same hydroxyproline recognition pocket utilized by hypoxia-inducible factor-1α and related hydroxylated proteins [21]. The competitive inhibition demonstrates high selectivity for the VHL substrate binding site, with IC50 values in the sub-micromolar range when competing against native HIF-1α peptide substrates [22] [23].

The competitive binding profile reveals substrate-specific selectivity patterns, where E3 ligase Ligand 1 effectively competes with HIF-1α but shows minimal competition with HIF-2α substrates [23]. This selectivity arises from subtle differences in the substrate recognition mechanisms and binding pocket conformations required for different VHL substrate classes [23]. The oxygen-dependent nature of native substrate binding adds an additional layer of complexity to the competitive binding analysis, as hydroxylation status directly influences substrate affinity for VHL.

| Native Substrate | Competition Type | IC50/Ki (μM) | Binding Site | Selectivity |

|---|---|---|---|---|

| HIF-1α peptide | Direct competitive | Sub-micromolar | Hydroxyproline pocket | High |

| Hydroxylated HIF-1α | Oxygen-dependent | Variable | Same pocket | Context-dependent |

| HIF-2α | Selective | No competition | Different site | HIF-1α specific |

| Other substrates | Broad spectrum | Variable | Various sites | Substrate-dependent |

Kinetic competition studies demonstrate that E3 ligase Ligand 1 can effectively displace native substrates from the VHL binding site under physiological conditions [24]. The competitive binding extends to other VHL substrates beyond the HIF family, including activated epidermal growth factor receptor and RNA polymerase II subunits, indicating broad competition across the VHL substrate repertoire [25].